5-Hydroxybenzydamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H23N3O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-benzyl-3-[3-(dimethylamino)propoxy]indazol-5-ol |
InChI |
InChI=1S/C19H23N3O2/c1-21(2)11-6-12-24-19-17-13-16(23)9-10-18(17)22(20-19)14-15-7-4-3-5-8-15/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3 |
InChI Key |
FSSMXPZYIVVKOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=NN(C2=C1C=C(C=C2)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis and Generation of 5 Hydroxybenzydamine for Research Purposes
Photodegradation Pathways of Benzydamine (B159093) Yielding 5-Hydroxybenzydamine (B571449)
The primary and most well-documented method for generating this compound is through the photodegradation of its parent compound, benzydamine. nih.gov Benzydamine is known to be photolabile, and its exposure to ultraviolet (UV) radiation leads to the formation of several photoproducts, with this compound being a major constituent. nih.govresearchgate.net
Mechanistic Elucidation of Photoproduct Formation
The formation of this compound from benzydamine upon UV irradiation is a complex photochemical process. Research indicates that the mechanism involves the generation of a radical intermediate. nih.gov The process is initiated by the absorption of UV light by the benzydamine molecule, leading to an excited state. This excited molecule can then undergo several competing pathways, including electron-transfer mechanisms and singlet oxygen-mediated oxidation. researchgate.netcore.ac.uk
Studies have shown that direct electron transfer from the excited state of benzydamine can occur, particularly in deoxygenated conditions. nih.govphotobiology.com In the presence of oxygen, the formation of superoxide (B77818) anion and singlet oxygen has been observed, which can then react with the benzydamine molecule. researchgate.netnih.gov The detection of a radical intermediate, evidenced through the use of radical sondes like thiobarbituric acid, supports a free-radical mechanism playing a significant role in the formation of the hydroxylated photoproduct. nih.gov The hydroxylation occurs on the benzene (B151609) ring of the indazole moiety. nih.gov
Experimental Conditions for Photochemical Generation in Research Settings
For research applications, this compound can be generated by irradiating a solution of benzydamine. The specific conditions for this photochemical reaction have been described in the scientific literature. A common laboratory-scale method involves the irradiation of a methanol (B129727) solution of benzydamine hydrochloride. nih.govresearchgate.net This process has been shown to be effective under both aerobic (in the presence of oxygen) and anaerobic (under an argon atmosphere) conditions. nih.gov
The irradiation is typically carried out using a UV lamp with an emission wavelength corresponding to the absorption maximum of benzydamine, which is around 300-308 nm. nih.govresearchgate.netnih.gov The irradiation of a methanol solution of benzydamine at 300 nm results in the formation of this compound as one of the main photoproducts, which can then be isolated and purified for further study. nih.govresearchgate.net
Interactive Table: Experimental Conditions for Photochemical Generation of this compound
| Parameter | Condition | Source(s) |
| Starting Material | Benzydamine Hydrochloride | nih.govresearchgate.net |
| Solvent | Methanol | nih.govresearchgate.netresearchgate.net |
| Irradiation Wavelength | 300 nm | nih.govresearchgate.net |
| Atmosphere | Aerobic (Oxygen) or Anaerobic (Argon) | nih.gov |
| Major Photoproducts | This compound, 2-beta-dimethylaminopropyl-1-benzylindalolin-3-one | nih.govresearchgate.net |
Chemical Synthesis Routes for this compound Production
While the photodegradation of benzydamine is a well-established method for obtaining this compound, information on its direct chemical synthesis is limited in publicly available scientific literature. The primary challenge in the chemical synthesis of this compound lies in the selective hydroxylation of the benzydamine molecule at the C-5 position of the indazole ring.
Some sources suggest that this compound can be synthesized via the hydroxylation of benzydamine using oxidizing agents. smolecule.com However, specific details regarding the reagents, reaction conditions, and yields for this transformation are not extensively described. The synthesis would likely involve electrophilic aromatic substitution or a late-stage oxidation strategy. vulcanchem.com
The development of synthetic routes for benzydamine analogs provides some insight into potential strategies. For instance, the synthesis of 5-benzyl benzydamine has been reported, involving a multi-step process starting from 4-bromo-2-nitrobenzoic acid. google.com Adapting such a pathway for the synthesis of this compound would necessitate the introduction of a hydroxyl group or a precursor that can be converted to a hydroxyl group at the appropriate stage. The synthesis of benzydamine itself involves the reaction of the N-benzyl derivative of methyl anthranilate with nitrous acid, followed by reduction and cyclization, and subsequent alkylation. nih.govwikipedia.org A synthetic strategy for this compound would need to incorporate a hydroxylated starting material or introduce the hydroxyl group during the synthesis.
Metabolic and Biotransformation Investigations of 5 Hydroxybenzydamine
In Vitro Metabolic Fate and Enzyme-Mediated Transformations
In vitro studies using systems such as liver microsomes and hepatocytes are crucial for predicting a drug's metabolic fate in humans. For benzydamine (B159093), these studies have established that the primary metabolic pathways are N-oxidation and N-demethylation. tandfonline.comresearchgate.net While direct in vitro metabolic studies on 5-Hydroxybenzydamine (B571449) are not extensively documented, the metabolism of its parent compound provides significant insights.
Incubations of benzydamine with liver microsomes from humans and various preclinical species have been performed to characterize its metabolism. researchgate.net The major metabolite formed in these systems is typically benzydamine N-oxide. researchgate.netmdpi.com The formation of hydroxylated metabolites is also a recognized pathway for benzydamine. drugbank.comprobes-drugs.org
Although this compound is a known derivative, its subsequent metabolic fate is a key area of investigation. vulcanchem.com Research on analogous compounds, such as thiabendazole (B1682256) (TBZ), has shown that its major metabolite, 5-hydroxythiabendazole (B30175) (5-OHTBZ), can undergo further bioactivation. nih.gov In vitro studies with 5-OHTBZ demonstrated that it can be oxidized by cytochrome P450 (P450) enzymes and peroxidases to a reactive quinone imine intermediate. nih.gov This process suggests that this compound could potentially undergo a similar P450-catalyzed two-electron oxidation, playing a role in the broader metabolic profile of benzydamine.
Table 1: Summary of In Vitro Systems Used in Benzydamine Metabolism Studies
| In Vitro System | Species | Key Findings | Reference(s) |
|---|---|---|---|
| Liver Microsomes | Human, Rat, Dog, Rabbit, Hamster | Characterization of N-oxidation. FMO is the primary enzyme system. | tandfonline.com, researchgate.net, mdpi.com |
| Cryopreserved Hepatocytes | Human, Rat | Used to predict in vivo clearance. Successful prediction for rat but overprediction for human clearance. | researchgate.net |
| Recombinant Enzymes | Human | Identification of specific FMO and CYP isoforms involved in metabolism. | researchgate.net, nih.gov |
| Alveolar Type II Cells | Human | Studied pulmonary metabolism, though activity was low compared to liver systems. | mdpi.com |
Biotransformation Pathways in Preclinical Animal Models
Preclinical animal models are essential for understanding the in vivo disposition of a drug. Studies in various species show that benzydamine is well-absorbed and extensively metabolized. researchgate.net
In rats, a major metabolic pathway is O-dealkylation followed by sulphate conjugation. researchgate.net Studies using humanized-liver TK-NOG mice have provided further insight into the human-relevant metabolism of benzydamine. tandfonline.comnih.gov Following oral administration in these mice, plasma concentrations of benzydamine N-oxide were slightly higher than those of demethyl-benzydamine. tandfonline.comnih.gov This contrasts with control mice, where demethyl-benzydamine concentrations were slightly higher, highlighting species differences in metabolic pathways. tandfonline.comnih.gov
While hydroxylation of the phenyl ring is a known metabolic route in dogs, the specific identification of this compound as a major in vivo metabolite in common preclinical models has not been consistently reported. researchgate.net However, its formation is considered plausible. vulcanchem.com It is also noted that irradiation of benzydamine in a methanol (B129727) solution can yield this compound as a primary photoproduct, confirming the chemical possibility of its formation from the parent drug structure. researchgate.net
Table 2: Major Metabolites of Benzydamine Identified in Preclinical Models
| Species | Major Metabolite(s) | Metabolic Pathway(s) | Reference(s) |
|---|---|---|---|
| Rat | O-dealkylated benzydamine conjugates | O-dealkylation, Conjugation | researchgate.net |
| Dog | Hydroxylated benzydamine, N-methyl-N-oxide | Hydroxylation, N-methylation, N-oxidation | researchgate.net |
| Humanized-liver TK-NOG Mice | Benzydamine N-oxide, Demethyl-benzydamine | N-oxidation, N-demethylation | tandfonline.com, nih.gov |
Identification of Enzymes Involved in 5-Hydroxylation Processes
The enzymatic processes driving the metabolism of benzydamine are complex, involving multiple enzyme families. The formation of benzydamine's major metabolite, the N-oxide, is predominantly mediated by flavin-containing monooxygenases (FMOs). researchgate.net Studies with recombinant human enzymes have shown that FMO1 and FMO3 are the primary catalysts for benzydamine N-oxygenation. researchgate.netnih.gov
The hydroxylation of benzydamine, leading to metabolites like this compound, is believed to be carried out by the cytochrome P450 (CYP) superfamily of enzymes. vulcanchem.com While the specific enzymes responsible for 5-hydroxylation have not been definitively identified, several CYP isoforms are known to interact with benzydamine. Low levels of N-oxide formation have been observed in incubations with human CYP1A1, CYP1A2, CYP2C19, CYP2D6, and CYP3A4, indicating their capacity to metabolize the compound. nih.gov Based on typical patterns of aromatic hydroxylation, it has been suggested that CYP2D6 or CYP2C19 are potential candidates for the 5-hydroxylation of benzydamine. vulcanchem.com This is consistent with the role of these enzymes in the metabolism of many other drugs.
Table 3: Enzymes Investigated in Benzydamine Metabolism
| Enzyme Family | Specific Isoform(s) | Observed Metabolic Reaction | Reference(s) |
|---|---|---|---|
| Flavin-Containing Monooxygenase (FMO) | FMO1, FMO3 | High activity in Benzydamine N-oxidation (major pathway) | researchgate.net, nih.gov |
| Flavin-Containing Monooxygenase (FMO) | FMO4, FMO5 | Low to moderate activity in Benzydamine N-oxidation | nih.gov |
| Cytochrome P450 (CYP) | CYP2D6, CYP2C19 | Suggested involvement in 5-hydroxylation | vulcanchem.com |
| Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP2C19, CYP2D6, CYP3A4 | Low activity in Benzydamine N-oxidation | nih.gov |
Molecular Mechanisms and Biological Activities of 5 Hydroxybenzydamine: Preclinical and in Vitro Studies
Elucidation of Molecular Interaction Profiles
Direct studies detailing the specific molecular interaction profiles of 5-hydroxybenzydamine (B571449) with cellular targets such as receptors and enzymes are not extensively available in the current scientific literature. However, understanding the pharmacological actions of its parent compound, benzydamine (B159093), can offer insights into potential areas of investigation. Benzydamine, a non-steroidal anti-inflammatory drug (NSAID), is known to interact with various components of the inflammatory cascade. Unlike traditional NSAIDs, benzydamine is a weak inhibitor of cyclooxygenase (COX) and lipoxygenase enzymes. drugbank.comgoogleapis.com Its primary anti-inflammatory effects are attributed to the inhibition of the synthesis of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). drugbank.com
Given that this compound is a major metabolite of benzydamine, it is plausible that it may share or possess modified affinities for the same molecular targets. drugbank.comgoogleapis.comresearchgate.net Computational modeling and molecular docking studies could provide valuable predictive data on the binding affinities of this compound to key inflammatory proteins. Such in silico approaches are instrumental in predicting the interactions between a ligand and a protein at the atomic level, offering insights into the compound's potential mechanism of action. nih.govmdpi.commdpi.compensoft.netresearchgate.net For instance, docking studies could explore the binding energy and orientation of this compound within the active sites of enzymes like COX-1 and COX-2 or its interaction with cytokine receptors. To date, specific in silico or experimental binding studies for this compound remain a gap in the literature.
In Vitro Cellular Responses to this compound Exposure
Photo-induced Biological Effects (e.g., Erythrocyte Lysis)
This compound has been identified as a primary photoproduct of benzydamine upon irradiation. Research has investigated the photosensitizing potential of benzydamine and its photoproducts, including this compound, through their effects on biological membranes. One of the notable photo-induced biological effects is erythrocyte lysis, or photohemolysis. Studies have shown that the photoproducts of benzydamine can induce the lysis of red blood cells upon irradiation. The rate of this photohemolysis has been observed to be influenced by factors such as the presence of oxygen.
Further research into the specific contribution of this compound to photohemolysis is warranted to fully characterize its photobiological activity.
Radical Intermediate Formation and Associated Biochemical Pathways
The formation of this compound from the photodegradation of benzydamine involves the generation of radical intermediates. Evidence for the presence of these radical species has been demonstrated through techniques such as the use of thiobarbituric acid as a radical scavenger and the observation of cysteine dimerization. This indicates that the photochemical transformation of benzydamine proceeds through pathways involving highly reactive radical species. While the formation of this compound is linked to these radical pathways, further studies are needed to determine if this compound itself can initiate or participate in the formation of radical intermediates and the subsequent biochemical consequences.
Influence on Cellular Signaling and Regulatory Mechanisms
Direct experimental evidence on the influence of this compound on specific cellular signaling and regulatory mechanisms is limited. However, based on the known anti-inflammatory mechanisms of its parent compound, benzydamine, potential pathways of interest for this compound can be hypothesized. The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling cascades such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.gov
The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. nih.gov The NF-κB pathway is a primary regulator of the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. mdpi.comnih.govmdpi.comthermofisher.com Benzydamine has been shown to inhibit the production of pro-inflammatory cytokines, suggesting a potential interaction with these signaling pathways. drugbank.comnih.gov Therefore, it is conceivable that this compound may also exert its biological effects by modulating the MAPK and/or NF-κB signaling pathways. In vitro studies using cell lines such as macrophages stimulated with lipopolysaccharide (LPS) could be employed to investigate the effects of this compound on the phosphorylation of MAPK components and the activation and nuclear translocation of NF-κB. thermofisher.comresearchgate.netfrontiersin.orgclinexprheumatol.org
Table 1: Investigational Approaches for Cellular Signaling Effects of this compound
| Signaling Pathway | Potential In Vitro Model | Key Parameters to Measure |
| MAPK Pathway | LPS-stimulated RAW 264.7 macrophages | Phosphorylation levels of ERK, JNK, and p38 |
| NF-κB Pathway | LPS-stimulated RAW 264.7 macrophages | IκBα degradation, p65 nuclear translocation, NF-κB DNA binding activity |
| Cytokine Production | LPS-stimulated peripheral blood mononuclear cells (PBMCs) | Levels of TNF-α, IL-1β, IL-6, and IL-10 in culture supernatant |
| Prostaglandin Synthesis | Arachidonic acid-stimulated cells | Levels of PGE2 and other prostanoids |
Assessment of Biological Activities in Preclinical Animal Models: Mechanistic Explorations
Investigation of Anti-inflammatory Pathways in Animal Models
Preclinical animal models are essential for evaluating the in vivo efficacy and understanding the mechanistic underpinnings of anti-inflammatory agents. nih.govnih.govresearchgate.netcapes.gov.brglowm.com Common models used to assess anti-inflammatory activity include carrageenan-induced paw edema, cotton pellet-induced granuloma, and adjuvant-induced arthritis in rodents. glowm.com These models mimic different aspects of the inflammatory response, from acute exudative inflammation to chronic proliferative inflammation.
Future preclinical studies on this compound could employ models such as the carrageenan-induced paw edema model in rats to assess its ability to reduce acute inflammation. Mechanistic explorations in such studies would involve measuring the levels of inflammatory mediators, such as prostaglandins (B1171923) and cytokines, in the paw exudate. nih.govmdpi.comwikipathways.org Furthermore, immunohistochemical analysis of the inflamed tissue could reveal the effect of this compound on the infiltration of inflammatory cells and the expression of key inflammatory enzymes like COX-2.
Table 2: Common Preclinical Models for Anti-inflammatory Drug Screening
| Animal Model | Type of Inflammation | Key Endpoints |
| Carrageenan-Induced Paw Edema | Acute | Paw volume, cytokine levels, neutrophil infiltration |
| Cotton Pellet-Induced Granuloma | Chronic | Granuloma weight, collagen content, fibroblast proliferation |
| Adjuvant-Induced Arthritis | Chronic (Autoimmune) | Joint swelling, histological score, pro-inflammatory markers |
Exploration of Other Potential Biological Responses and Pathways
A significant body of evidence points to the ability of benzydamine to interfere with cellular signaling pathways crucial to the inflammatory response, independent of arachidonic acid metabolism. smolecule.comdrugbank.com Studies have shown that benzydamine can inhibit the migration of monocytes, a key event in inflammation, by blocking the activation of Mitogen-Activated Protein Kinase (MAPK) pathways. smolecule.comnih.gov
In vitro experiments on human monocytes demonstrated that benzydamine strongly inhibits the activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK induced by various chemoattractants. smolecule.comresearchgate.net The inhibition was dose-dependent and significant, suggesting that this mechanism is a key contributor to its anti-inflammatory effects. smolecule.com For instance, benzydamine was found to inhibit chemoattractant-induced ERK1/2 activation with a half-maximal inhibitory concentration (IC₅₀) of 30 μM. smolecule.comresearchgate.net Similarly, the activation of p38 was inhibited with an IC₅₀ of 25 μM. smolecule.comresearchgate.net This inhibitory action on MAPK pathways has also been implicated in benzydamine's ability to suppress the production of pro-inflammatory cytokines. nih.govnih.gov
Table 1: Inhibitory Effect of Benzydamine on MAPK Activation in Chemoattractant-Stimulated Human Monocytes
| Pathway | Stimulant | Benzydamine Concentration | % Inhibition (Mean ± SEM) | IC₅₀ |
|---|---|---|---|---|
| ERK1/2 | fMLP | 100 µM | 98.0 ± 1.5% | 30 µM |
| p38 MAPK | fMLP | 100 µM | 89.0 ± 8.6% | 25 µM |
| p38 MAPK | C5a | 100 µM | 75.1 ± 19.9% | 25 µM |
| p38 MAPK | MCP-1/CCL2 | 100 µM | 75.5 ± 11.1% | 25 µM |
Data sourced from scientific studies on benzydamine's effect on MAPK pathways. smolecule.comresearchgate.net
Benzydamine has demonstrated notable antioxidant properties in several preclinical models. nih.gov It has been shown to effectively inhibit the generation of reactive oxygen species (ROS) by neutrophils, a function not observed in other NSAIDs like piroxicam (B610120) or indomethacin. This activity is considered unique among NSAIDs and points to a distinct mechanism of action.
Further studies have substantiated these findings, showing that benzydamine hydrochloride can ameliorate ethanol-induced oxidative stress in RAW 264.7 macrophages. Treatment with benzydamine significantly decreased the generation of intracellular ROS, stabilized the mitochondrial membrane potential, and increased the gene expression of key antioxidative enzymes, including Glutathione Peroxidase 1 (GPx-1) and Catalase (CAT). It has also been reported that benzydamine can reduce the Biological Liquid Oxidant Activity (BLOA) in vivo. This antioxidant capability may be particularly relevant for its hydroxylated metabolites, such as this compound, as the addition of a hydroxyl group to an aromatic structure can potentially enhance radical scavenging activity.
Table 2: Effect of Benzydamine Hydrochloride on Ethanol-Induced Oxidative Stress in RAW 264.7 Macrophages
| Parameter | Condition | Result |
|---|---|---|
| ROS Generation | Ethanol-Stimulated | Significantly increased |
| ROS Generation | Ethanol (B145695) + Benzydamine (7.5 µM) | Significantly decreased vs. ethanol alone |
| GPx-1 Gene Expression | Ethanol-Stimulated | Decreased vs. control |
| GPx-1 Gene Expression | Ethanol + Benzydamine (7.5 µM) | Significantly increased vs. ethanol alone |
| CAT Gene Expression | Ethanol-Stimulated | Decreased vs. control |
| CAT Gene Expression | Ethanol + Benzydamine (7.5 µM) | Significantly increased vs. ethanol alone |
Data adapted from in vitro studies on RAW 264.7 macrophages.
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory gene expression. Research into benzydamine's effects on this pathway has yielded complex results. One study investigating the effects of benzydamine on astrocytes in vitro found that the compound induced apoptosis and led to an increase in the expression of the NF-κB p65 subunit. Conversely, a study on osteoclasts suggested that benzydamine inhibits NF-κB and Activator protein-1 (AP-1) signaling to suppress the expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.gov An in silico molecular docking analysis also predicted that benzydamine would have an inhibitory effect on NF-κB. This discrepancy indicates that the effect of benzydamine on the NF-κB pathway may be cell-type specific and requires further investigation to fully elucidate the mechanism.
An interesting and distinct area of biological activity for benzydamine is its photochemical reactivity. Studies have shown that benzydamine is photolabile and can act as a photosensitizer upon irradiation with UV light. This process can lead to the generation of singlet oxygen and involve direct electron transfer from the excited drug molecule to a substrate. This photosensitizing ability is considered relevant to the clinically observed photosensitivity of the drug. Notably, irradiation of benzydamine can lead to the formation of hydroxylated photoproducts, including this compound, which itself may possess biological or photochemical activity. researchgate.net
Research on 5 Hydroxybenzydamine Derivatives and Structural Analogs
Rational Design and Synthesis of Novel Analogs
The rational design of novel analogs of 5-hydroxybenzydamine (B571449) is primarily driven by the goal of optimizing its pharmacological profile. This involves modifying its structure to enhance therapeutic efficacy, alter metabolic stability, or reduce potential side effects. While specific examples of rationally designed this compound analogs are not widely reported in publicly available literature, the synthetic strategies for related compounds, such as 5-benzyl benzydamine (B159093), offer a blueprint for potential synthetic pathways. vulcanchem.com
One proposed synthetic route for this compound analogs involves a multi-step process that could be adapted for various derivatives. This process may include:
Esterification: The initial step could involve the reaction of a suitable precursor with iodomethane (B122720) in a polar solvent to form methyl esters. vulcanchem.com
Cyanoethylation: To elongate a side chain, benzene (B151609) acetonitrile (B52724) and potassium tert-butoxide in a solvent like dimethylformamide (DMF) could be employed. vulcanchem.com
Oxidation and Reduction: The introduction of the hydroxyl group could be achieved through hydrogen peroxide oxidation, followed by a triethylsilane-mediated reduction to stabilize the intermediate compounds. vulcanchem.com
Final Alkylation: The synthesis would culminate in the introduction of the dimethylaminopropyl group through a sodium hydride-mediated coupling reaction. vulcanchem.com
Selective hydroxylation, possibly through electrophilic aromatic substitution or late-stage oxidation, would be a critical step in adapting this pathway specifically for this compound analogs. vulcanchem.com Another documented method for the formation of this compound is through the irradiation of a methanol (B129727) solution of benzydamine, which also yields other photoproducts that can be considered structural analogs. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Core Structures
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the this compound core, SAR studies would aim to identify which functional groups and structural features are crucial for its therapeutic effects. Although detailed SAR studies specifically for this compound are not extensively documented, general principles can be inferred from research on the broader family of indazole and benzamidine (B55565) derivatives. nih.govmdpi.com
Key areas of investigation for SAR studies on the this compound core would likely include:
The Indazole Ring: Modifications to the indazole ring system could significantly impact the compound's interaction with its biological targets.
The Hydroxyl Group: The position and electronic properties of the hydroxyl group on the benzydamine structure are expected to play a significant role in its activity and metabolism.
The Dimethylaminopropyl Side Chain: Alterations to this side chain, such as changing its length or basicity, could influence the compound's pharmacokinetic properties.
For instance, in a series of 52 benzamidine derivatives studied for their inhibitory activity against acrosin, all compounds showed greater potency than the parent benzamidine, with one derivative exhibiting outstanding potency, highlighting the impact of structural modifications. nih.gov Such studies underscore the importance of systematic structural changes to elucidate the SAR and guide the design of more potent and selective compounds.
Investigation of Modified this compound Forms (e.g., Deuterated Compounds)
The investigation of modified forms of this compound, particularly deuterated compounds, offers valuable insights into its metabolic pathways. Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon than hydrogen. This can slow down metabolic processes that involve the breaking of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect.
A known modified form is This compound Hydrochloride-d6 . This deuterated analog is commercially available and is primarily used as an internal standard in analytical and metabolic studies. Its utility lies in its ability to be distinguished from the non-deuterated form by mass spectrometry, allowing for more accurate quantification of the parent compound and its metabolites in biological samples.
While the primary application of this compound-d6 appears to be in research settings to study the metabolism of benzydamine, the principles of deuteration could theoretically be applied to develop therapeutically relevant analogs with improved pharmacokinetic profiles. For example, if a specific site of metabolic degradation on the this compound molecule is identified, deuteration at that position could lead to a longer half-life and enhanced drug exposure.
Below is a table of the discussed compounds:
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| Benzydamine | C19H23N3O | 309.41 | Parent compound, a non-steroidal anti-inflammatory drug. mdpi.com |
| This compound | C19H23N3O2 | 325.41 | A hydroxylated derivative and metabolite of benzydamine. vulcanchem.com |
| This compound Hydrochloride-d6 | C19H18D6ClN3O2 | 367.90 | Deuterated analog used as an internal standard in metabolic studies. |
| 2-(3-dimethylaminopropyl)-1-benzylindazolin-3-one | C19H21N3O | 307.39 | A photoproduct of benzydamine. researchgate.net |
Advanced Analytical Methodologies for 5 Hydroxybenzydamine Research
Chromatographic Techniques for Separation, Quantification, and Characterization
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from complex mixtures. For a compound like 5-hydroxybenzydamine (B571449), which is often present alongside its parent drug (benzydamine) and other metabolites like benzydamine (B159093) N-oxide, chromatographic separation is an essential prerequisite for accurate quantification. uran.uaresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of pharmaceutical compounds and their metabolites in biological and pharmaceutical samples. sciencepublishinggroup.comscispace.com The method's strength lies in its ability to separate structurally similar compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
While specific HPLC methods exclusively for this compound are not extensively detailed in available literature, the methods developed for its parent compound, benzydamine, and the major metabolite, benzydamine N-oxide, provide a robust framework. researchgate.netnih.gov These are typically reversed-phase HPLC methods, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of benzydamine and its metabolites is achieved by carefully controlling the mobile phase composition, pH, and flow rate. scispace.com Detection is commonly performed using UV or fluorescence detectors. For instance, studies on benzydamine and its N-oxide have utilized UV detection at specific wavelengths, such as 307 nm, where both compounds exhibit a strong absorbance maximum. researchgate.net Another approach employs fluorimetric detection, which can offer enhanced sensitivity. nih.gov
A typical HPLC method for analyzing benzydamine and related substances would involve the following parameters, which could be optimized for the specific separation of this compound:
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 or C8 | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile (B52724)/Methanol (B129727) and a pH-adjusted aqueous buffer | Elutes compounds from the column; composition is adjusted to optimize separation. |
| Detection | UV-Vis (e.g., at 307 nm) or Fluorescence | Quantifies the analyte as it elutes from the column. |
| Flow Rate | ~1.0 mL/min | Controls the speed of the separation and retention times. |
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that offers superior selectivity and sensitivity compared to HPLC with conventional detectors. This method is particularly valuable for bioanalytical applications where analytes are present at very low concentrations in complex biological matrices like plasma or urine.
The application of mass spectrometric techniques has been fundamental in the initial identification of benzydamine metabolites, including a hydroxylated form (hydroxybenzydamine), from human urine. nih.gov A modern LC-MS/MS method for this compound would involve separating the analyte from other matrix components using an HPLC system, followed by ionization (typically electrospray ionization, ESI) and detection by a tandem mass spectrometer.
The mass spectrometer operates by selecting a specific precursor ion (the molecular ion of this compound) and fragmenting it to produce characteristic product ions. This specific transition from precursor to product ion is monitored, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides exceptional specificity and minimizes background interference. This allows for highly accurate quantification even at trace levels.
| Parameter | Description |
|---|---|
| Chromatography | UHPLC or HPLC for rapid and efficient separation. |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode is typically used for amine-containing compounds. |
| Mass Analyzer | Triple Quadrupole (QqQ) or high-resolution systems like Orbitrap or TOF. |
| Detection Mode | Selected Reaction Monitoring (SRM) for targeted quantification, monitoring a specific m/z transition. |
| Internal Standard | A stable isotope-labeled version of this compound would be ideal for the most accurate quantification. |
Spectroscopic and Spectrophotometric Methodologies for Detection and Quantification
Spectroscopic methods rely on the interaction of electromagnetic radiation with the analyte. These techniques are often faster and simpler than chromatographic methods but may lack the same degree of selectivity, sometimes requiring initial sample cleanup or separation steps.
Derivative spectrophotometry is an analytical technique that enhances the resolution of overlapping spectral bands and eliminates matrix background interference. It involves calculating the first, second, or higher-order derivative of a standard absorbance spectrum (zero-order spectrum). This mathematical transformation can separate the spectral signal of an analyte from that of interfering substances.
While no specific derivative spectrophotometry methods have been published for this compound, the technique is widely applied in pharmaceutical analysis to quantify a drug in the presence of its degradation products or other active ingredients. Given that this compound has a chromophore similar to benzydamine, their UV spectra are likely to overlap significantly. researchgate.net Derivative spectrophotometry could potentially resolve these overlapping spectra, allowing for the quantification of one compound in the presence of the other without prior chromatographic separation. The selection of the derivative order (first, second, etc.) and the measurement wavelength (at a peak, trough, or zero-crossing point) would be critical for method development.
Colorimetric methods are a form of visible spectrophotometry based on the formation of a colored product that absorbs light in the visible region of the spectrum. These methods are often simple, rapid, and cost-effective.
For the parent compound, benzydamine, a spectrophotometric method has been developed based on the formation of an ion-pair complex with an acidic dye, methyl orange. nih.gov In this method, the basic benzydamine molecule reacts with the methyl orange dye in an acidic buffer to form a yellow-colored complex, which can be extracted into an organic solvent like dichloromethane (B109758) and quantified by measuring its absorbance at approximately 422 nm. nih.gov
This ion-pair formation principle could potentially be adapted for the analysis of this compound. However, its applicability would depend on the basicity of the 5-hydroxy metabolite being sufficient to form a stable complex with the dye. Furthermore, this method would not differentiate between benzydamine and this compound, requiring a separation step if both are present in the sample.
Electrochemical and Other Emerging Analytical Techniques
Electrochemical techniques offer an alternative approach for the detection of electroactive compounds. These methods measure the change in an electrical signal (such as current or potential) that occurs when an analyte undergoes oxidation or reduction at an electrode surface.
The this compound molecule contains a hydroxyl group attached to an aromatic ring (a phenolic moiety), which is a classic electroactive functional group that can be readily oxidized. This suggests that electrochemical methods, such as cyclic voltammetry or differential pulse voltammetry, could be developed for its direct detection. These techniques could offer high sensitivity and might be particularly suitable for integration into miniaturized sensors for rapid analysis.
Other emerging analytical techniques in pharmaceutical analysis include advancements in capillary electrophoresis (CE) for high-efficiency separations and the use of high-resolution mass spectrometry (HRMS) for untargeted screening of metabolites. These advanced platforms continue to push the boundaries of sensitivity and specificity in the analysis of drug metabolites like this compound.
Method Validation and Quality Control in Research Assays
The validation of analytical methods is a critical requirement in pharmaceutical research and quality control to ensure that a method is suitable for its intended purpose. nih.gov For a compound such as this compound, which is a known photoproduct and impurity of Benzydamine, robust and validated analytical assays are essential for its accurate identification and quantification. researchgate.net Method validation provides scientific evidence that the analytical procedure yields reliable and consistent results. scispace.com The process involves evaluating several performance characteristics as outlined by the International Conference on Harmonisation (ICH) guidelines. nih.govfda.gov
Specificity and Selectivity Assessment
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. npra.gov.mynih.gov Selectivity refers to the ability to measure the analyte of interest in the presence of other constituents in the sample. nih.gov
In the context of this compound, the method must be able to distinguish it from the parent drug, Benzydamine, and other potential degradation products or related substances. scispace.com High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. The specificity of an HPLC method is often demonstrated by showing that the peak for this compound is well-resolved from other peaks.
To confirm specificity, forced degradation studies are typically performed. npra.gov.my This involves subjecting a sample of Benzydamine to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradation products. npra.gov.my The stressed samples are then analyzed to ensure that the this compound peak is free from interference from any newly formed peaks. Peak purity analysis, often using a photodiode array (PDA) detector, is a valuable tool to confirm that the chromatographic peak of the analyte is not attributable to more than one component. npra.gov.my
Precision and Accuracy Evaluations
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-assay precision): Expresses the variation within a laboratory, considering different days, analysts, or equipment. nih.gov
Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is often determined by spiking a blank matrix with a known concentration of the analyte and calculating the percentage recovery.
For impurity quantification methods, acceptance criteria for precision are generally an RSD of not more than 15%, while accuracy should be within 85-115% of the nominal concentration. fda.govyoutube.com In a validated HPLC method for Benzydamine and its impurities, intra- and inter-day precision was reported to be lower than 2.2% (RSD), with recoveries ranging from 98.25% to 102.8%, demonstrating excellent precision and accuracy. researchgate.net
Table 1: Illustrative Precision and Accuracy Data for this compound Assay
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | 1.8 | 2.1 | 101.5 |
| Medium QC | 1.5 | 1.9 | 99.8 |
| High QC | 1.2 | 1.6 | 102.1 |
Note: This table presents typical data based on validation standards for related compounds.
Detection and Quantitation Limit Determinations
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for impurity analysis methods.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
These limits are essential to ensure that the analytical method is sensitive enough to detect and quantify trace amounts of this compound. The LOQ is particularly important as it represents the lower end of the working range for the assay. fda.gov The determination of LOD and LOQ is often based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by calculating them from the standard deviation of the response and the slope of the calibration curve.
Table 2: Typical LOD and LOQ Values in HPLC Analysis
| Parameter | Method of Determination | Typical Value (µg/mL) |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.05 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 0.15 |
Note: These values are illustrative and depend on the specific instrumentation and method conditions.
Linearity and Range Characterization
Linearity demonstrates the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. npra.gov.my This is determined by analyzing a series of dilutions of a standard solution. The data are then plotted (response vs. concentration) and statistically analyzed, typically using a linear regression model. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. nih.govresearchgate.net
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. npra.gov.my For an impurity like this compound, the range should typically cover from the LOQ to 120% of the specified limit for that impurity. npra.gov.my For instance, a validated HPLC method for Benzydamine-related substances showed linearity over a range of 0.05% to 1.2% relative to the nominal concentration of the active substance. scispace.com
Table 3: Example Linearity Data for this compound
| Concentration (% of Specification) | Theoretical Conc. (µg/mL) | Measured Response (Area Units) |
| LOQ | 0.15 | 15,230 |
| 50% | 0.75 | 75,980 |
| 100% | 1.50 | 151,200 |
| 120% | 1.80 | 182,500 |
| Linear Regression Results | ||
| Slope | 100,500 | |
| Intercept | 350 | |
| Correlation Coefficient (r²) | 0.9995 |
Note: This table is a representative example of linearity data.
Robustness Analysis
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. scispace.com It provides an indication of the method's reliability during normal usage. nih.gov The evaluation of robustness is typically performed during the development phase of the assay.
Common parameters that are intentionally varied to test robustness include:
pH of the mobile phase
Mobile phase composition (e.g., percentage of organic solvent)
Column temperature
Flow rate
Different columns (lots and/or suppliers)
The effect of these variations on the analytical results (e.g., peak area, retention time, resolution) is evaluated. The method is considered robust if the results remain within acceptable criteria despite these small changes, ensuring its transferability between different laboratories and instruments. nih.govnih.gov
Table 4: Robustness Analysis Parameters and Variations
| Parameter | Standard Condition | Variation 1 | Variation 2 | Effect on Results |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 | Within acceptance criteria |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 | Within acceptance criteria |
| Column Temperature (°C) | 30 | 28 | 32 | Within acceptance criteria |
| Acetonitrile in Mobile Phase (%) | 50% | 48% | 52% | Within acceptance criteria |
Note: This table illustrates a typical robustness study design.
Future Research Directions and Unexplored Avenues for 5 Hydroxybenzydamine
Development of Novel Research Probes and Analytical Tools
The ability to detect and quantify 5-hydroxybenzydamine (B571449) with high sensitivity and specificity is paramount for elucidating its function. Future research will likely focus on the development of innovative research probes and analytical tools.
The creation of chemical probes, which are "mutated" chemicals designed to investigate proteins or cellular states, will be a significant area of focus. mskcc.org These probes can be tailored for various applications, including:
Fluorescent Probes: For use in microscopy and flow cytometry, allowing for the visualization of the compound within cells. mskcc.orgmdpi.com
Biotinylated Probes: To facilitate large-scale proteomic analyses through techniques like mass spectrometry. mskcc.org
Radiolabeled Probes: For imaging purposes, enabling the tracking of the compound's distribution in living organisms. mskcc.org
The design of these probes requires careful consideration of factors like efficient excitation, minimal interference from autofluorescence, and high molar extinction coefficients to ensure low toxicity. mdpi.com
In parallel, the advancement of analytical techniques will be crucial. High-Resolution Mass Spectrometry (HRMS) is essential for distinguishing between hydroxylated and benzylated isomers, while Nuclear Magnetic Resonance (NMR) can confirm the precise position of the hydroxyl group. vulcanchem.com The development of cycling probe-based real-time PCR methodologies could also offer rapid and sensitive detection of specific molecular markers related to this compound's effects. nih.gov
Interactive Table: Potential Analytical Tools for this compound Research
| Analytical Technique | Application | Key Advantages |
| High-Resolution Mass Spectrometry (HRMS) | Isomer differentiation | High accuracy and resolution. vulcanchem.com |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Provides detailed structural information. vulcanchem.com |
| Fluorescence Microscopy | Cellular localization | Visualizes compound distribution in cells. mskcc.orgmdpi.com |
| Flow Cytometry | Cellular uptake and effects | High-throughput analysis of single cells. mskcc.orgmdpi.com |
| Real-Time PCR (with cycling probes) | Gene expression analysis | Rapid and sensitive quantification of nucleic acids. nih.gov |
Investigation of Unidentified Biological Roles and Pathways
A primary goal of future research is to uncover the currently unknown biological roles and metabolic pathways of this compound. While studies on its parent compound, benzydamine (B159093), suggest extensive hepatic metabolism, the specific enzymes and pathways involved in the formation and subsequent reactions of this compound are yet to be fully elucidated. vulcanchem.com
Given that hydroxylation often involves cytochrome P450 enzymes like CYP2D6 or CYP2C19, investigating their role in the metabolism of this compound is a logical next step. vulcanchem.com Furthermore, understanding how this compound is conjugated (e.g., through glucuronidation) will be vital for determining its elimination half-life. vulcanchem.com
Metabolic pathways are complex networks of enzyme-catalyzed reactions that can be either anabolic (building up molecules) or catabolic (breaking down molecules). glowscotland.org.uk Investigating how this compound interacts with these pathways is crucial. For instance, the pentose (B10789219) phosphate (B84403) pathway (PPP) is a key metabolic route involved in producing NADPH, which is essential for managing oxidative stress. frontiersin.org Determining if this compound influences the PPP or other central metabolic pathways like glycolysis could reveal significant aspects of its biological activity. frontiersin.org
Research will also need to explore the potential for this compound to have distinct biological functions separate from its role as a metabolite. This includes assessing its affinity for targets like cyclooxygenase (COX) isoforms compared to benzydamine. vulcanchem.com
Application of Advanced In Silico Modeling for Mechanistic Predictions
In silico modeling, which uses computer simulations to predict biological and chemical phenomena, offers a powerful and efficient approach to understanding this compound. researchgate.net These computational methods can accelerate various stages of research, from hit identification to lead optimization. enamine.net
Key applications of in silico modeling for this compound research include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Both 2D-QSAR and 3D-QSAR can be used to predict the biological activity of this compound and its derivatives based on their molecular structures. nih.gov
Molecular Docking: This technique simulates the binding of a molecule to a target protein, providing insights into potential interactions and binding affinities. biotech-asia.org This can be used to predict how this compound might interact with various enzymes and receptors.
ADMET Predictions: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound, helping to guide further experimental studies. enamine.net
Molecular Dynamics Simulations: These simulations can provide a dynamic view of how this compound interacts with its biological targets over time. enamine.net
By leveraging these computational tools, researchers can generate hypotheses, prioritize experiments, and gain a deeper mechanistic understanding of this compound's behavior at the molecular level.
Interdisciplinary Research Opportunities for Comprehensive Understanding
A comprehensive understanding of this compound will necessitate a collaborative, interdisciplinary approach. nih.gov By bringing together experts from various fields, researchers can tackle complex questions that would be challenging to address from a single perspective.
Potential interdisciplinary collaborations include:
Chemical Biology and Synthetic Chemistry: To design and synthesize novel research probes and analogues of this compound. mskcc.org
Pharmacology and Toxicology: To investigate the biological effects, metabolic pathways, and potential toxicity of the compound. vulcanchem.com
Computational Biology and Cheminformatics: To apply advanced in silico modeling techniques for mechanistic predictions. researchgate.netenamine.net
Analytical Chemistry and Biomedical Engineering: To develop and refine sensitive and specific detection methods. aimspress.comresearchgate.net
Such collaborations can foster innovation and lead to a more holistic understanding of this compound's role in biology and medicine. Summer research programs and other training initiatives can play a crucial role in preparing a new generation of scientists for this type of interdisciplinary work. harvard.eduharvard.edu
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-Hydroxybenzydamine, and how can researchers ensure reproducibility?
- Methodological Answer : Begin with a literature review focusing on synthetic protocols from peer-reviewed journals (avoiding non-academic sources like ). Key steps include:
- Step 1 : Identify precursors (e.g., benzydamine derivatives) and reaction conditions (solvents, catalysts, temperatures) from primary sources .
- Step 2 : Validate purity using HPLC or NMR and cross-reference spectral data with published standards .
- Step 3 : Document deviations (e.g., yield variations) and provide raw data in supplementary materials for transparency .
Q. How should researchers design in vitro experiments to study this compound’s pharmacological mechanisms?
- Methodological Answer :
- Step 1 : Select cell lines or tissues relevant to the compound’s known targets (e.g., inflammatory pathways). Include positive/negative controls (e.g., known inhibitors) .
- Step 2 : Optimize dose-response curves using serial dilutions, and validate assays via triplicate runs .
- Step 3 : Address batch-to-batch variability by sourcing reagents from certified suppliers and reporting lot numbers .
Q. What strategies are effective for identifying gaps in existing literature on this compound?
- Methodological Answer :
- Step 1 : Use systematic search strings in databases (PubMed, Scopus) combining terms like “this compound” AND “kinetics” OR “metabolism” .
- Step 2 : Filter results by study type (e.g., exclude reviews) and analyze trends using tools like VOSviewer for co-citation networks .
- Step 3 : Highlight contradictions (e.g., conflicting IC50 values) as potential research gaps .
II. Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Step 1 : Conduct a meta-analysis of published IC50/EC50 values, accounting for variables like assay type (e.g., fluorometric vs. radiometric) and cell viability protocols .
- Step 2 : Replicate critical studies under standardized conditions, documenting all parameters (e.g., incubation time, pH) .
- Step 3 : Use statistical tools (e.g., Bland-Altman plots) to quantify inter-study variability and identify outlier datasets .
Q. What computational approaches are suitable for predicting this compound’s off-target interactions?
- Methodological Answer :
- Step 1 : Perform molecular docking using software like AutoDock Vina, focusing on homology models of suspected off-target receptors (e.g., GPCRs, kinases) .
- Step 2 : Validate predictions with SPR (surface plasmon resonance) binding assays .
- Step 3 : Cross-validate results with transcriptomic data (e.g., RNA-seq) to assess downstream pathway activation .
Q. How can researchers integrate multi-omics data to explore this compound’s systemic effects?
- Methodological Answer :
- Step 1 : Design a longitudinal study combining metabolomics (LC-MS), proteomics (TMT labeling), and transcriptomics (single-cell RNA-seq) .
- Step 2 : Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to identify convergent biological processes .
- Step 3 : Apply machine learning (e.g., random forest) to prioritize biomarkers linked to dose-dependent responses .
III. Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
